molecular formula C35H74BrNO3 B1177084 4-AcetylphenylboronicAcid CAS No. 149104-47-5

4-AcetylphenylboronicAcid

Cat. No.: B1177084
CAS No.: 149104-47-5
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Description

Significance in Contemporary Organic Synthesis and Chemical Sciences

4-Acetylphenylboronic acid, a boronic acid derivative featuring a phenyl ring substituted with an acetyl group, serves as a crucial building block in organic synthesis. Its prominence is largely attributed to its role as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds. acs.orglibretexts.org Biaryl scaffolds are prevalent in numerous biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials. acs.org The presence of both a boronic acid group, ready for coupling, and a reactive ketone functionality makes 4-acetylphenylboronic acid a bifunctional reagent, allowing for sequential and diverse chemical transformations.

Overview of Principal Research Domains

The unique structural attributes of 4-acetylphenylboronic acid have led to its application across several key research areas. In organic synthesis , it is extensively used for constructing complex molecular architectures. sigmaaldrich.com Beyond its foundational role in Suzuki-Miyaura couplings, it is a precursor for synthesizing other important classes of compounds like diaryl ketones and chalcones. nih.govignited.in In the field of medicinal chemistry , it is instrumental in the synthesis of molecules with potential therapeutic applications, such as enzyme inhibitors and receptor modulators. rsc.org Furthermore, in analytical and materials science , its reactivity is harnessed to develop chemical sensors for detecting specific biomolecules and reactive oxygen species, and for creating novel polymers and functional materials. nih.govnih.gov

Properties

CAS No.

149104-47-5

Molecular Formula

C35H74BrNO3

Origin of Product

United States

Physical and Chemical Properties

The physical and chemical characteristics of 4-Acetylphenylboronic acid are summarized in the table below. It typically appears as a white to light yellow crystalline powder. sigmaaldrich.com

PropertyValueSource(s)
CAS Number 149104-90-5 sigmaaldrich.com
Molecular Formula C₈H₉BO₃ sigmaaldrich.com
Molecular Weight 163.97 g/mol sigmaaldrich.com
Melting Point 240-244 °C sigmaaldrich.com
Appearance White to light yellow solid/crystalline powder sigmaaldrich.com
InChI Key OBQRODBYVNIZJU-UHFFFAOYSA-N sigmaaldrich.com
SMILES CC(=O)c1ccc(cc1)B(O)O sigmaaldrich.com

Reactivity and Mechanistic Investigations of 4 Acetylphenylboronic Acid

Cross-Coupling Reactions

4-Acetylphenylboronic acid is a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds. lookchem.comontosight.ai These reactions are fundamental in creating complex molecules, including pharmaceuticals and advanced materials. ontosight.ai

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of biaryl compounds by reacting an organoboron compound, such as 4-acetylphenylboronic acid, with an organic halide or triflate. lookchem.comlibretexts.org This reaction is prized for its mild conditions and tolerance of various functional groups. mdpi.com

The versatility of 4-acetylphenylboronic acid in Suzuki-Miyaura coupling is demonstrated by its successful reaction with a range of aryl halides. It can be coupled with various aryl iodides in nearly quantitative yields. mdpi.com Electron-withdrawing or electron-donating groups on the aryl halide partner are generally well-tolerated. For instance, it reacts efficiently with both electron-poor aryl bromides (like 4-bromoacetophenone) and electron-rich aryl halides. mdpi.comnih.gov The reaction also proceeds with heteroaryl halides, showcasing its broad applicability. nih.gov However, some boronic acids, particularly certain polyfluorophenyl and five-membered 2-heteroaromatic boronic acids, can be challenging substrates due to their tendency to undergo rapid deboronation under basic conditions. mit.edu

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Acetylphenylboronic Acid

Aryl Halide PartnerProductCatalyst SystemYield (%)
4-Iodoacetophenone4,4'-Diacetylbiphenyl10% Pd/C~Quantitative mdpi.com
4-Bromoacetophenone4,4'-DiacetylbiphenylPd-complex 4 / KOH / TBAB / H₂OHigh nih.gov
Aryl IodidesSubstituted Biaryls10% Pd/CNearly Quantitative mdpi.com
Aryl BromidesSubstituted BiarylsPd(II)-complex 7 / KOH / TBAB / H₂OGood arkat-usa.org

This table is illustrative and compiles data from various sources to show the scope of the reaction.

A variety of palladium-based catalytic systems have been employed for the Suzuki-Miyaura coupling of 4-acetylphenylboronic acid. These systems are designed to be efficient, stable, and often reusable.

Palladium on Carbon (Pd/C): Palladium supported on activated carbon is a highly effective and reusable heterogeneous catalyst for Suzuki-Miyaura reactions. mdpi.com Studies have shown that a 3% Pd/C catalyst exhibits excellent activity for the coupling of aryl halides. mdpi.com Continuous flow systems using 10% Pd/C have also been developed, allowing for rapid and efficient coupling of aryl iodides with arylboronic acids, including 4-acetylphenylboronic acid, under mild conditions. mdpi.com

Ligandless Palladium and Other Systems: While traditional Suzuki-Miyaura reactions often rely on phosphine (B1218219) ligands to stabilize the palladium catalyst, there is growing interest in developing ligand-free systems or using alternative ligands to enhance catalytic activity and stability. nih.gov For example, a pyridine-based Pd(II)-complex has been shown to be a highly active precatalyst for the Suzuki coupling of aryl halides in water, an environmentally friendly solvent. nih.gov N-heterocyclic carbene (NHC) based palladium complexes have also proven to be excellent precatalysts, showing high activity under mild conditions for a variety of substrates. ntu.edu.sg The choice of catalyst and ligands can be tuned to accommodate less reactive substrates, such as aryl chlorides. arkat-usa.orgntu.edu.sg

Table 2: Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst SystemDescriptionAdvantages
Palladium on Carbon (Pd/C) Heterogeneous catalyst with palladium nanoparticles on a carbon support. mdpi.comHigh activity, reusability, suitable for continuous flow reactions. mdpi.commdpi.com
Ligandless Palladium Palladium catalysts used without phosphine or other stabilizing ligands.Simplifies reaction setup and purification.
Pyridine-based Pd(II)-complex A homogeneous catalyst that can be used in aqueous media. nih.govHigh activity, operates in environmentally friendly solvents. nih.gov
N-heterocyclic carbene (NHC) Pd-complexes Palladium complexes with NHC ligands. ntu.edu.sgHigh activity for challenging substrates, including aryl chlorides. ntu.edu.sg

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from the boron atom to the palladium center. illinois.edu The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic borate (B1201080) species, which then undergoes transmetalation. youtube.com Mechanistic studies have revealed that boronic esters can also undergo transmetalation without prior hydrolysis to the corresponding boronic acid. illinois.edu The structure of the boronic ester can significantly impact the rate of this step. illinois.edu

Reductive Elimination: Following transmetalation, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst. youtube.comyoutube.com Isomerization of the palladium complex may be necessary before reductive elimination can occur. youtube.com The relative rates of reductive elimination are generally faster for aryl-aryl coupling compared to other types of coupling. youtube.com

4-Acetylphenylboronic acid is also a reactant in palladium-catalyzed decarboxylative coupling reactions. lookchem.comsigmaaldrich.com This type of reaction involves the coupling of a carboxylic acid with an organoboron compound, resulting in the formation of a carbon-carbon bond and the release of carbon dioxide. lookchem.comwikipedia.org This method provides an alternative to traditional cross-coupling reactions by utilizing readily available carboxylic acids. wikipedia.org

In some protocols, a one-pot procedure has been developed that combines a copper-catalyzed decarboxylative borylation of an aryl carboxylic acid with a subsequent palladium-catalyzed Suzuki-Miyaura coupling. nih.gov This allows for the direct conversion of aryl acids into cross-coupled products. nih.gov

Other Palladium-Catalyzed Transformations

Tandem Palladium-Catalyzed Boron-Heck and Suzuki Reactions

A notable application of arylboronic acids like 4-acetylphenylboronic acid is their use in one-pot tandem reactions that combine multiple catalytic cycles. A process integrating a boron-Heck reaction with a Suzuki reaction allows for the efficient, three-component coupling of an arylboronic acid, an alkene, and a second arylboronic acid. st-andrews.ac.uk This one-pot procedure avoids the need for intermediate purification or the addition of more catalyst between steps. st-andrews.ac.uk

The sequence is controlled by the reaction conditions. The initial oxidative boron-Heck reaction proceeds under an oxygen atmosphere at a relatively low temperature and in the absence of a base. Following the completion of this first step, the atmosphere is switched to nitrogen, and a base (e.g., NaOH) is added, which initiates the Suzuki coupling phase to form the final biaryl product. st-andrews.ac.uk This strategic manipulation of reaction parameters suppresses the undesired Heck and Suzuki couplings during the initial phase, allowing for a sequential and controlled synthesis. st-andrews.ac.uk

Table 1: Conditions for Sequential Palladium-Catalyzed Reactions

Reaction Step Catalyst System Atmosphere Base Temperature Outcome
Boron-Heck Pd(OAc)₂ Oxygen None Room Temp. Formation of Heck adduct
Suzuki Same as above Nitrogen NaOH 50 °C Coupling to form biaryl product

This table illustrates the distinct conditions required for each stage of the one-pot tandem boron-Heck/Suzuki reaction sequence. st-andrews.ac.uk

Copper-Catalyzed Hydroxylation

4-Acetylphenylboronic acid can undergo copper-catalyzed hydroxylation to yield the corresponding phenol (B47542), 4-hydroxyacetophenone. sigmaaldrich.comnih.gov This transformation represents a direct conversion of the boronic acid functional group to a hydroxyl group. A general and simple method for this process has been developed using a Cu₂O/NH₃ catalyst system in water, with air serving as the oxidant. nih.gov This protocol is advantageous due to its use of inexpensive and readily available reagents and an environmentally benign solvent. nih.gov The reaction is part of a broader platform for converting arylboronic acids into a variety of functional groups, including -OH, by choosing the appropriate inorganic salt or reagent. nih.gov

Cross-Coupling with Alpha-Bromocarbonyl Compounds

The reactivity of 4-acetylphenylboronic acid extends to carbon-carbon bond formation with α-halocarbonyls. sigmaaldrich.com An enantioselective, palladium-catalyzed cross-coupling has been developed between aryl boronic acids and α-bromo carboxamides, producing chiral α-aryl carboxamides with high yields and excellent enantioselectivity. acs.org The success of this asymmetric transformation relies on a specially designed chiral P,P=O ligand to overcome challenges related to transmetalation. acs.org

In a different approach, a photoassisted Suzuki-Miyaura cross-coupling reaction enables the reaction of arylboronic acids with α-chloroacetates or α-chloroacetamides. nih.gov This method utilizes visible-light irradiation to facilitate the synthesis of α-arylacetates and α-arylacetamides under mild conditions. nih.gov

Nickel-Catalyzed Arylative Cyclizations

Arylboronic acids are key partners in nickel-catalyzed cyclization reactions. In one such process, o-(cyano)phenyl propargyl ethers react with arylboronic acids in a regioselective addition/cyclization cascade to produce highly functionalized 1-naphthylamines. rsc.org The reaction is characterized by a regioselective anti-addition of the arylboronic acid to the alkyne. This is followed by a facile nucleophilic addition of the generated alkenylmetal species onto the tethered cyano group to complete the cyclization. rsc.org Mechanistic studies suggest that a Ni(I) species is likely involved in the catalytic cycle. rsc.org This method is compatible with arylboronic acids bearing a range of electronic substituents. rsc.org

Oxidation Chemistry

Reactions with Peroxynitrite (ONOO⁻) and Hydroxy Derivative Formation

4-Acetylphenylboronic acid exhibits rapid reactivity with peroxynitrite (ONOO⁻). sigmaaldrich.com This reaction proceeds through a free radical pathway, which has been investigated using EPR (Electron Paramagnetic Resonance) spin-trapping techniques. The interaction between 4-acetylphenylboronic acid and peroxynitrite generates an acetylphenyl radical intermediate. acs.org

The primary outcome of this reaction is the formation of the corresponding stable hydroxy derivative, 4-hydroxyacetophenone, which accounts for approximately 85-90% of the consumed boronic acid. acs.org The remaining fraction proceeds via the radical pathway, with the total yield of radical pairs estimated to be around 5-10%. Under aerobic conditions, the initially formed phenyl radicals can react with molecular oxygen to generate oxidizing phenylperoxyl radicals. acs.org

Table 2: EPR Spintrapping Data for the Reaction with Peroxynitrite

Boronic Acid Spin Trap Radical Adduct Hyperfine Splitting Constants (G)
4-Acetylphenylboronic Acid MNP MNP-acetylphenyl aN = 13.40; aH = 2.06 (2H); aH = 0.99 (2H)
4-Acetylphenylboronic Acid DEPMPO DEPMPO-phenyl aN = 14.68

Data from EPR spin-trapping experiments confirming the formation of a phenyl radical intermediate during the reaction of 4-acetylphenylboronic acid with peroxynitrite. acs.org

Oxidative ipso-Hydroxylation with Hydrogen Peroxide

4-Acetylphenylboronic acid can be converted to 4-hydroxyacetophenone through oxidative ipso-hydroxylation, a reaction in which the boronic acid group is directly replaced by a hydroxyl group. Hydrogen peroxide (H₂O₂) is an effective oxidant for this transformation. The reaction mechanism involves an oxidative conversion of the boronic acid into an aryl borate ester intermediate. This ester subsequently undergoes hydrolysis to yield the final phenol product along with boric acid. This chemospecific and biologically compatible reaction is a fundamental transformation for arylboronic acids. The reactivity of boronic acids with hydrogen peroxide is well-established, though borinic acids have been shown to react significantly faster. A catalyst-free method for the ipso-hydroxylation of arylboronic acids has also been developed using sodium perborate (B1237305) in water, which proceeds rapidly and efficiently.

Baeyer-Villiger Monooxygenase Catalyzed Oxidations

4-Acetylphenylboronic acid is a substrate for oxidation reactions catalyzed by Baeyer-Villiger monooxygenases (BVMOs). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These enzymes facilitate the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, a transformation known as the Baeyer-Villiger oxidation, which converts ketones into esters. wikipedia.orgpurechemistry.org

The catalytic cycle of BVMOs typically involves the use of a flavin adenine (B156593) dinucleotide (FAD) cofactor and a reducing agent like NADPH. wikipedia.orgunipd.it The enzyme uses these components to react with molecular oxygen, forming a reactive peroxyflavin intermediate. This intermediate then attacks the ketone substrate, leading to a tetrahedral species known as the Criegee intermediate. unipd.it A subsequent rearrangement, or migration step, results in the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon, yielding an ester and regenerating the enzyme for the next catalytic cycle.

In the case of 4-acetylphenylboronic acid, the ketone functional group is the site of the enzymatic oxidation. Enzymes such as 4-hydroxyacetophenone monooxygenase (HAPMO), which are known to act on a variety of acetophenones, catalyze the conversion of the acetyl group into an acetate (B1210297) ester. nih.gov The expected product of the Baeyer-Villiger oxidation of 4-acetylphenylboronic acid is therefore 4-(dihydroxyboranyl)phenyl acetate. This reaction demonstrates the utility of enzymatic methods for the selective oxidation of functional groups on substituted arylboronic acids.

Stability to Oxidation in Various Media

The stability of 4-acetylphenylboronic acid is a critical factor in its application, particularly in biological or oxidative chemical environments. Like many boronic acids, it is susceptible to oxidation. nih.govpnas.org It has been shown to react rapidly with the potent biological oxidant peroxynitrite (ONOO⁻), leading to the formation of stable hydroxy derivatives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction represents a pathway for degradation or transformation in physiological settings where reactive nitrogen species are present.

Generally, phenylboronic acids are unstable at physiological pH and can be oxidized by various reactive oxygen species. nih.govpnas.org The mechanism of oxidation, for instance by hydrogen peroxide, is thought to proceed via the formation of a perboronate intermediate, which then undergoes rearrangement. While it has been explored whether electron-withdrawing groups on the phenyl ring might enhance stability, this is not always a straightforward correlation. pnas.org For instance, even with the electron-withdrawing acetyl group, 4-acetylphenylboronic acid's stability is not substantially enhanced compared to specialized, protected boronic acid structures like boralactones. pnas.org

Condensation and Addition Reactions

Detailed research findings on the specific reaction of 4-acetylphenylboronic acid with isatin (B1672199) to form spirocyclic boron compounds, such as benzoxaborinin-4-ones, are not extensively documented in the surveyed literature. This type of condensation would involve a multi-step process initiated by the reaction between the boronic acid moiety and a functional group on the isatin molecule, followed by cyclization. The formation of such complex spirocyclic structures is highly dependent on reaction conditions and the specific reactivity of the substrates.

4-Acetylphenylboronic acid, containing a ketone functional group, can undergo condensation reactions with primary amines and hydroxylamine (B1172632) to form imines and oximes, respectively. youtube.com The general mechanism for this transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate to yield the C=N double bond. youtube.com This reaction is typically reversible and catalyzed by acid. youtube.com

It is important to distinguish the reactivity of 4-acetylphenylboronic acid from its isomer, 2-acetylphenylboronic acid. In the case of the ortho-isomer, the proximity of the boronic acid to the acetyl group leads to a significant acceleration of imine and oxime formation at neutral pH. nih.govnih.gov This is due to intramolecular catalysis and the formation of a stable iminoboronate intermediate, where the imine nitrogen forms a dative bond with the boron atom. nih.govnih.gov For 4-acetylphenylboronic acid, the boronic acid group is in the para-position and cannot provide the same neighboring group participation. Therefore, its imine and oxime formation reactions are expected to follow the standard mechanism for aryl ketones without the pronounced rate acceleration seen in the ortho-isomer.

Palladium-Catalyzed Sulfinylation with Sulfinate Esters

4-Acetylphenylboronic acid serves as a competent substrate in palladium-catalyzed sulfinylation reactions with sulfinate esters. nih.govacs.org This transformation provides a direct route to aryl sulfoxides, which are important structural motifs in medicinal chemistry and materials science. The reaction involves the cross-coupling of the arylboronic acid with a sulfinate ester in the presence of a palladium catalyst.

Research has demonstrated that electron-deficient arylboronic acids, including 4-acetylphenylboronic acid, react efficiently to afford the corresponding sulfoxides in moderate to high yields. nih.govacs.org The reaction tolerates the ketone functionality, highlighting the chemoselectivity of this palladium-catalyzed method. The use of specific catalysts, such as those employing XPhos as a ligand, has been shown to be effective for this transformation. nih.gov

Table 1: Palladium-Catalyzed Sulfinylation of Various Arylboronic Acids

EntryArylboronic AcidSulfinate EsterProductYield (%)
14-Tolylboronic acidMethyl 4-methoxybenzenesulfinate4-Methoxy-4'-methyl-diphenyl sulfoxide78
24-Acetylphenylboronic acid Methyl 4-methoxybenzenesulfinate4-Acetyl-4'-methoxy-diphenyl sulfoxide75
34-Chlorophenylboronic acidMethyl 4-methoxybenzenesulfinate4-Chloro-4'-methoxy-diphenyl sulfoxide88
44-(Dimethylamino)phenylboronic acidMethyl 4-methoxybenzenesulfinate4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl 4-methoxyphenyl (B3050149) sulfoxide82

This table is representative and compiled from data found in the cited literature. nih.govacs.org Yields are typically isolated yields.

1,5-Substitution Reactions

A related and well-documented reaction for arylboronic acids is the palladium-catalyzed 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (enones). beilstein-journals.org In this reaction, the aryl group from the boronic acid is added to the β-position of the enone. It is plausible that subsequent transformations of the resulting product could lead to a structure described by a 1,5-substitution pattern, but direct, single-step 1,5-substitution reactions involving 4-acetylphenylboronic acid are not clearly described.

Functional Group Tolerance in Complex Organic Transformations

The utility of any chemical reagent in the synthesis of complex molecules is largely dictated by its functional group tolerance. 4-Acetylphenylboronic acid is a valuable building block in organic synthesis, primarily due to its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ontosight.aisigmaaldrich.com The success of these reactions often hinges on the ability to form new carbon-carbon bonds without affecting other reactive groups present in the coupling partners. udel.edu The presence of the ketone (acetyl group) and the boronic acid moiety within the same molecule presents a test case for chemoselectivity in such transformations.

Research into palladium-catalyzed coupling reactions has demonstrated that the Suzuki-Miyaura reaction, in particular, exhibits remarkable tolerance for a wide array of functional groups. udel.edu This allows for the coupling of partners with diverse functionalities, a critical advantage in multi-step syntheses. 4-Acetylphenylboronic acid's acetyl group is generally compatible with Suzuki coupling conditions, meaning it can participate in C-C bond formation while preserving the ketone functionality for subsequent transformations. udel.edu This is a significant advantage over more reactive organometallic reagents like Grignard or organolithium reagents, which would readily react with the carbonyl group. udel.edu

The compatibility extends to the coupling partner as well. 4-Acetylphenylboronic acid can be successfully coupled with aryl halides and triflates that bear a wide range of substituents. These reactions are generally tolerant of both electron-donating and electron-withdrawing groups on the coupling partner, affording the desired biaryl products in good to excellent yields. nih.govresearchgate.net

A study on the Suzuki-Miyaura coupling of various aryl halides in water demonstrated broad functional group compatibility. nih.gov While this study used phenylboronic acid, the principles extend to substituted boronic acids like 4-acetylphenylboronic acid. Similarly, research on the coupling of 4-bromoacetophenone (the bromo-analogue precursor to the boronic acid) with various arylboronic acids also showcases this tolerance. For instance, coupling reactions with arylboronic acids containing methoxy (B1213986) and chloro substituents proceeded efficiently. arkat-usa.org The robustness of the palladium catalyst systems allows for the selective activation of the carbon-halogen bond over other potentially reactive sites.

The table below illustrates the functional group tolerance in Suzuki-Miyaura cross-coupling reactions involving an acetyl-substituted phenyl ring, based on reported research findings.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventYield (%)Tolerated Functional GroupsReference
4-BromoacetophenonePhenylboronic acidPd(II)-complex 7 KOHWater>95Ketone arkat-usa.org
4-Bromoacetophenone4-Methoxyphenylboronic acidPd(II)-complex 7 KOHWater>95Ketone, Methoxy (electron-donating) arkat-usa.org
4-Bromoacetophenone4-Chlorophenylboronic acidPd(II)-complex 7 KOHWater>95Ketone, Chloro (electron-withdrawing) arkat-usa.org
4-ChloroacetophenonePhenylboronic acidPd(II)-complex 7 Cs₂CO₃Water88Ketone, Chloro arkat-usa.org
4-Chloroacetophenone4-Methoxyphenylboronic acidPd(II)-complex 7 Cs₂CO₃Water75Ketone, Chloro, Methoxy arkat-usa.org
4-Chloroacetophenone4-Chlorophenylboronic acidPd(II)-complex 7 Cs₂CO₃Water80Ketone, Chloro arkat-usa.org
6-Methyl-3-phenyl-4-tosyloxy-2-pyrone4-Tolylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol95Tosyl, Methyl, Phenyl, Ketone-like (pyrone) researchgate.net
6-Phenyl-4-tosyloxy-3-(4-(trifluoromethyl)phenyl)-2-pyrone4-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol80Tosyl, Phenyl, Trifluoromethyl, Chloro, Ketone-like (pyrone) researchgate.net
Note: Catalyst 7 is a specific benzimidazole-based Pd(II)-complex described in the cited literature.

The mechanistic basis for this high degree of functional group tolerance lies in the specific steps of the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com The palladium(0) catalyst selectively inserts into the carbon-halogen bond of the aryl halide, a process generally unaffected by the presence of ketones, esters, or nitro groups. During the transmetalation step, the organic group is transferred from the boronic acid to the palladium center. The acetyl group on 4-acetylphenylboronic acid is sufficiently robust to not interfere with this step under the typically basic conditions used. Finally, reductive elimination forms the new C-C bond and regenerates the active palladium(0) catalyst, again leaving the peripheral functional groups intact.

This inherent compatibility makes 4-acetylphenylboronic acid a versatile reagent, enabling the synthesis of complex biaryl ketones which are important intermediates for pharmaceuticals and materials science. ontosight.ai

Applications in Advanced Chemical Synthesis and Catalysis

Role as a Key Building Block for Complex Molecules

4-Acetylphenylboronic acid serves as a fundamental building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com Its utility is largely attributed to the presence of both a boronic acid group and a ketone functional group, which can be selectively targeted in various chemical transformations. Boronic acids, in general, are highly valued in organic and medicinal chemistry for their versatility as synthetic intermediates. aablocks.com

This compound is a key reactant in numerous metal-catalyzed cross-coupling reactions. chemicalbook.com One of the most prominent applications is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. aablocks.com Beyond this, 4-acetylphenylboronic acid is also involved in:

Palladium-catalyzed decarboxylative coupling chemicalbook.com

Copper-catalyzed hydroxylation chemicalbook.com

Cross-coupling with α-bromocarbonyl compounds chemicalbook.com

Oxidation catalyzed by Baeyer-Villiger monooxygenases chemicalbook.com

The ability of boronic acids to form reversible covalent bonds with diols further enhances their application in creating complex molecules, particularly in drug discovery and development. chemimpex.com This reactivity profile allows for its use in bioconjugation, where it can be used to attach biomolecules to other surfaces or molecules, a critical process in developing drug delivery systems and diagnostic tools. chemimpex.comsemanticscholar.org

Key Reactions Involving 4-Acetylphenylboronic Acid
Reaction TypeCatalyst/ReagentBond FormedSignificance
Suzuki-Miyaura CouplingPalladium catalystCarbon-CarbonCore reaction for building complex aryl structures. chemicalbook.com
Chan-Lam CouplingCopper catalystCarbon-Nitrogen, Carbon-OxygenFormation of C-heteroatom bonds. nih.gov
HydroxylationCopper catalystCarbon-OxygenIntroduction of hydroxyl groups. chemicalbook.com
Decarboxylative CouplingPalladium catalystCarbon-CarbonAlternative C-C bond formation strategy. chemicalbook.com

Catalytic Applications and Mechanisms

Beyond its role as a structural component, the boronic acid moiety itself is instrumental in various catalytic processes.

Boronic acids have gained significant traction in supramolecular chemistry. nih.gov This is due to the ability of the –B(OH)₂ group to act as both a hydrogen bond donor and acceptor, similar to carboxylic acid and amide functionalities. nih.gov This property allows boronic acids to participate in the formation of self-assembled, ordered structures through non-covalent interactions. nih.gov

While specific research on 4-acetylphenylboronic acid in supramolecular catalysis is not detailed, the broader class of organoboronic acids is known to form molecular complexes with various N-donor ligands, creating exotic networks like stacked layers and helical chains. nih.gov These organized assemblies can create microenvironments that facilitate or direct chemical reactions. For instance, self-assembled container molecules, such as M₄L₆ cages, can encapsulate and stabilize reactive intermediates, thereby catalyzing reactions like Nazarov cyclizations within their cavities. The principles of supramolecular assembly, driven by interactions involving boronic acid groups, are foundational to designing such catalytic systems. nih.gov

4-Acetylphenylboronic acid is a reactant in several important organic transformations catalyzed by transition metals. chemicalbook.com In these reactions, the boronic acid group is transferred to the metal center in a key step of the catalytic cycle, typically transmetalation, which precedes reductive elimination to form the final product.

Examples of Catalyzed Transformations:

Suzuki-Miyaura Cross-Coupling : This reaction involves the coupling of an organoboron compound (like 4-acetylphenylboronic acid) with an organohalide, catalyzed by a palladium(0) complex. It is a cornerstone of modern organic synthesis for creating biaryl compounds. researchgate.net

Copper-Catalyzed Hydroxylation : This process transforms arylboronic acids into phenols.

Palladium-Catalyzed Decarboxylative Coupling : An alternative C-C bond-forming reaction where a carboxylic acid partner is used instead of an organohalide.

The versatility of boronic acids has led to their use in a wide array of powerful synthetic methods beyond the Suzuki coupling, including the Chan-Lam coupling (forming C-N and C-O bonds) and the Petasis reaction. aablocks.comnih.gov

Synthesis of Dendrimers via Cross-Coupling Strategies

Dendrimers are highly branched, well-defined macromolecules with a tree-like structure that have applications in fields ranging from nanomedicine to materials science. nih.govchemrxiv.org 4-Acetylphenylboronic acid and its derivatives are valuable reagents in the convergent synthesis of these complex structures. nih.gov

A key strategy involves the Suzuki coupling reaction. For example, 4-acetylphenylboronic acid has been used in a palladium-catalyzed Suzuki coupling with 4-bromotriphenylamine (B1269916) to construct conjugated aryl-containing dendrimers. chemicalbook.com In a convergent approach, pre-synthesized dendritic branches (dendrons) are coupled to a central core molecule in the final steps. chemrxiv.orgmdpi.com

Supramolecular Chemistry and Materials Science Applications

Hydrogen Bonding in Cocrystal Engineering

Cocrystal engineering utilizes non-covalent interactions, such as hydrogen bonds, to design and assemble crystalline solids with tailored properties. The boronic acid moiety, -B(OH)₂, is an excellent hydrogen bond donor, making 4-acetylphenylboronic acid a valuable component in the formation of multi-component molecular crystals with molecules containing hydrogen bond acceptor sites.

The predictable nature of hydrogen bonding allows 4-acetylphenylboronic acid to form discrete, ordered assemblies with complementary molecules.

A notable example is the formation of a hydrate (B1144303) cocrystal with L-proline . nih.gov This multi-component complex, named L-PRO4APBA, was successfully synthesized through both mechanochemistry and solvent evaporation techniques. nih.gov Single-crystal X-ray diffraction (SCXRD) analysis revealed a complex asymmetric unit containing five independent molecules: two of L-proline, two of 4-acetylphenylboronic acid, and one water molecule. nih.gov These components self-assemble into discrete units that further organize into two independent helical chains. nih.gov The primary interaction guiding this assembly is the robust heterosynthon formed between the boronic acid group [-B(OH)₂] of 4-acetylphenylboronic acid and the carboxylate group [-COO⁻] of L-proline. nih.gov

While a specific crystal structure of 4-acetylphenylboronic acid with 1,2-bis(4-pyridyl)ethylene (bpe) is not detailed in the reviewed literature, the principles of crystal engineering suggest a high potential for cocrystal formation. Bpe contains two pyridine (B92270) nitrogen atoms that are effective hydrogen bond acceptors. The anticipated interaction would be a strong O-H···N hydrogen bond between the hydroxyl groups of the boronic acid and the nitrogen atoms of the bpe, a common and reliable synthon in supramolecular chemistry. sci-hub.box

Table 1: Crystallographic Data for L-PRO4APBA

Parameter Value
Crystal System Monoclinic
Space Group P2₁

| Asymmetric Unit | 2 x (C₈H₉BO₃) 2 x (C₅H₉NO₂) 1 x (H₂O) | | Primary Heterosynthon | -B(OH)₂···⁻OOC- | | Resulting Architecture | Independent Helical Chains | Data sourced from a study on the new hydrate cocrystal of L-proline with 4-acetylphenylboronic acid. nih.gov

The stability of cocrystals is not solely dependent on one type of interaction but rather on a synergistic network of various non-covalent forces. The L-PRO4APBA cocrystal serves as an excellent case study for this principle.

C–H⋯O interactions: These involve hydrogen atoms from the carbon framework of both L-proline and 4-acetylphenylboronic acid interacting with oxygen acceptors.

C–H⋯π interactions: These occur between hydrogen atoms and the electron-rich π system of the phenyl ring on 4-acetylphenylboronic acid, contributing to the packing efficiency. nih.gov

Crucially, the study revealed that the single water molecule in the asymmetric unit plays an essential role in stabilizing the 3D structure. nih.gov It acts as a bridge, satisfying the hydrogen bonding capabilities of the components that are not involved in the primary heterosynthon, thereby preventing the disruption of the main helical motifs and solidifying the entire crystal lattice. nih.gov

Table 2: Key Non-Covalent Interactions in the L-PRO4APBA Cocrystal

Interaction Type Donor Acceptor Role
Hydrogen Bond Boronic Acid (O-H) Carboxylate (O) Primary structural formation (Heterosynthon)
Hydrogen Bond Proline (N-H) Carboxylate/Water (O) Stabilization of discrete units
Hydrogen Bond Water (O-H) Boronic Acid/Carboxylate (O) Linking motifs, 3D stabilization
Weak Interaction C-H Oxygen (O) Secondary stabilization, packing
Weak Interaction C-H Phenyl Ring (π-system) Secondary stabilization, packing

Interactions identified through experimental and theoretical studies. nih.gov

Boron-Containing Polymer Development and Properties

While 4-acetylphenylboronic acid itself is not a monomer for direct polymerization, it represents a key structural motif for creating functional boron-containing polymers. The common strategy involves using a derivative of phenylboronic acid that has been functionalized with a polymerizable group, such as a vinyl or acrylamido moiety.

For instance, monomers like 4-vinylphenylboronic acid (4-VBA) and 3-acrylamidophenylboronic acid (AAPBA) are widely used to synthesize "smart" polymers that respond to specific environmental stimuli. nih.govresearchgate.net Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the creation of well-defined homopolymers and block copolymers with controlled molecular weights and low dispersity. nih.gov

The key property of these polymers stems from the boronic acid group's ability to form reversible covalent bonds with diols. This interaction is sensitive to pH and the concentration of diol-containing molecules, most notably glucose. nih.gov This responsiveness allows the polymers to undergo significant conformational or phase changes. For example, amphiphilic block copolymers containing a poly(phenylboronic acid) block can self-assemble into micelles or nanoparticles in aqueous solutions. The stability and size of these assemblies can be modulated by changes in pH or the addition of glucose, making them highly valuable for applications such as controlled drug delivery systems and biosensors. nih.govresearchgate.net

Integration into Supramolecular Frameworks for Molecular Recognition

The unique binding capabilities of the boronic acid group make it an ideal candidate for integration into larger supramolecular frameworks designed for molecular recognition. These frameworks act as hosts that can selectively bind specific guest molecules.

Though the prompt specifies Calix sci-hub.boxpyrrole (B145914), the available research focuses on the closely related Calix researchgate.netpyrrole (C4P) , a macrocycle that acts as a versatile scaffold for building molecular receptors. 4-Acetylphenylboronic acid serves as a crucial starting material for creating functionalized C4P architectures.

A novel one-walled, meso-substituted C4P has been synthesized using 4-acetylphenylboronic acid. researchgate.netnih.gov The synthesis involves an acid-catalyzed condensation reaction between pyrrole and a dipyrromethane (DPM) intermediate, which is itself prepared from pyrrole and 4-acetylphenylboronic acid. nih.gov This process yields a calix researchgate.netpyrrole structure where one of the meso positions is functionalized with a phenylboronic acid group, creating a specific binding site within the macrocyclic cavity. researchgate.netnih.gov

The fundamental principle of molecular recognition in these frameworks is the specific, often reversible, interaction between the host (the functionalized macrocycle) and a guest molecule. In phenylboronic acid-functionalized C4P, the recognition process is highly specific due to the nature of the boronic acid group.

This functionality allows the C4P to act as a highly sensitive and selective electrochemical sensor for neurotransmitters like dopamine (B1211576), which contains a catechol (1,2-diol) group. nih.gov The host-guest interaction is based on the formation of a stable, five- or six-membered cyclic boronate ester between the boronic acid of the C4P host and the cis-diol of the dopamine guest. nih.gov This binding event can be detected and quantified, for example, by observing changes in voltammetric signals. nih.gov

Advanced Analytical Methodologies and Chemical Sensing Principles

Design and Development of Fluorescent Probes for Analyte Recognition

Fluorescent probes are powerful tools in chemical sensing due to their high sensitivity and the ability to provide real-time spatial and temporal information. The design of fluorescent probes incorporating 4-acetylphenylboronic acid hinges on the principle that the interaction between the boronic acid group and a target analyte induces a measurable change in the fluorescence properties of an appended fluorophore.

The fundamental mechanism often involves Photoinduced Electron Transfer (PET). In a typical PET sensor, the boronic acid group can act as an electron-withdrawing group that quenches the fluorescence of a nearby fluorophore. mdpi.com When the boronic acid binds to a cis-diol-containing analyte, such as glucose, a stable cyclic boronate ester is formed. This binding event alters the electronic properties of the boron center, inhibiting the PET process and leading to a "turn-on" fluorescence response. mdpi.com

Research in this area focuses on integrating 4-acetylphenylboronic acid into larger molecular frameworks with fluorophores like anthracene, pyrene, or coumarin. nih.gov The acetyl group on the phenyl ring influences the Lewis acidity of the boron atom, which can be fine-tuned to optimize the binding affinity and selectivity for specific analytes. For instance, electron-withdrawing groups like the acetyl group can enhance the affinity for diols at physiological pH.

A key application is the development of probes for saccharides. nih.govnih.gov By modifying the linker between the 4-acetylphenylboronic acid recognition site and the fluorophore, researchers can control the probe's sensitivity and selectivity towards different sugars like glucose, fructose, and galactose. nih.gov Another significant application is the detection of fluoride (B91410) ions. nih.gov The boronic acid group interacts strongly with fluoride ions, leading to the formation of a fluoroborate species. This interaction drastically changes the electronic nature of the boronic acid moiety, causing a significant shift in the fluorescence emission, which can be used for ratiometric sensing of fluoride. nih.govbath.ac.uk

Research Findings on Fluorescent Probes Based on Boronic Acids
AnalyteSensing MechanismTypical FluorophoreObserved ChangeReference
Saccharides (e.g., Glucose)Inhibition of Photoinduced Electron Transfer (PET) upon boronate ester formation.Anthracene, PyreneFluorescence "turn-on" or enhancement. mdpi.comnih.gov
Fluoride Ions (F⁻)Formation of an anionic trifluoro boronate complex [R-BF₃]⁻.Stilbene, ChalconeSignificant spectral shift (ratiometric sensing) and/or intensity change. nih.gov
Amyloid-β PlaquesBinding of the boronic acid functional group to Aβ aggregates.Custom synthesized styryl-based fluorophores.Significant fluorescence intensity increase and blue shift in emission wavelength. nih.gov
Catecholamines (e.g., Dopamine)Formation of boronate ester with the catechol group.VariousChanges in fluorescence intensity or wavelength. bohrium.comrsc.org

Electrochemical Sensor Design Principles and Transduction Mechanisms

Electrochemical sensors offer advantages such as high sensitivity, rapid response, low cost, and miniaturization potential. mdpi.com 4-Acetylphenylboronic acid is incorporated into electrochemical sensor designs as a recognition element, typically by immobilizing it onto an electrode surface. The fundamental principle is that the binding of an analyte to the boronic acid group alters the electrochemical properties at the electrode-solution interface, generating a measurable electrical signal.

Design Principles:

Immobilization: 4-Acetylphenylboronic acid or its derivatives can be attached to electrode surfaces (e.g., gold, glassy carbon, graphene) through covalent bonding or entrapment within a polymer matrix. nih.govbath.ac.uk

Redox Labeling: In some designs, a redox-active molecule like ferrocene (B1249389) is integrated into the sensor. The binding of the analyte to the boronic acid can modulate the distance or electronic communication between the redox label and the electrode, thereby changing the electrochemical signal. nih.gov

Competitive Binding: A common strategy involves a competitive binding assay. For example, an electroactive polymer can be pre-bound to the immobilized boronic acid. When the target analyte (e.g., glucose) is introduced, it displaces the polymer, leading to a change in the electrochemical signal that is proportional to the analyte concentration. bath.ac.uk

Transduction Mechanisms:

Amperometry/Voltammetry: These techniques measure the current resulting from the oxidation or reduction of an electroactive species. In the context of boronic acid sensors, the binding event can either expose or block access of a redox probe (like [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface, causing a change in the measured current. researchgate.netmdpi.com Differential Pulse Voltammetry (DPV) is often used for its high sensitivity and ability to resolve signals from interfering species. nih.govdigitellinc.com

Potentiometry: This method measures the potential difference between two electrodes. The binding of a charged analyte to the boronic acid can alter the surface charge density, leading to a measurable change in potential.

Impedance Spectroscopy (EIS): EIS measures the resistance to charge transfer at the electrode surface. The formation of a boronate ester with a neutral molecule like glucose can increase the charge transfer resistance, providing a sensitive detection mechanism. researchgate.net

These principles have been applied to create sensors for glucose, where the reversible interaction with the boronic acid allows for continuous monitoring. bath.ac.ukmdpi.com They are also used for detecting catecholamines like dopamine (B1211576), which contains a cis-diol group that readily binds to boronic acids. nih.govresearchgate.net

Characteristics of Boronic Acid-Based Electrochemical Sensors
AnalyteElectrode ModificationTransduction MechanismTypical PerformanceReference
GlucoseBoronic acid-functionalized graphene foam or hydrogel.Amperometry (competitive displacement) or Electrochemical Impedance Spectroscopy (EIS).Enzyme-free, robust, reusable, wide detection range. bath.ac.ukmdpi.com
DopamineImprinted polymer matrix with boronic acid functional groups on an Au electrode.Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).High affinity and selectivity against interferents like ascorbic acid. Detection limits in the micromolar to nanomolar range. nih.govnih.gov
Saccharides (general)Self-assembled monolayer of phenylboronic acid on a gold surface.Electrochemical Impedance Spectroscopy (EIS).Sensitive detection of fructose, glucose, and mannose. nih.gov
Glycated Hemoglobin (HbA1c)Nanoparticles modified with boronic acid.Amperometry.Disposable sensor for whole blood analysis. mdpi.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the properties of boronic acid derivatives. DFT calculations, particularly using hybrid functionals like B3LYP with extended basis sets such as 6-311++G(d,p), have been employed to analyze various aspects of 4-Acetylphenylboronic Acid.

Molecular Structure and Conformation Analysis

DFT-based geometry optimization is a fundamental step in the computational study of 4-Acetylphenylboronic Acid. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

For phenylboronic acids, a key conformational feature is the orientation of the boronic acid group [-B(OH)₂] relative to the phenyl ring. Different conformers, such as those arising from the rotation of the C-B bond and the hydroxyl groups, can exist. Computational studies on related phenylboronic acid derivatives have shown that the energy differences between these conformers can be small, and the most stable conformation is influenced by intramolecular interactions, such as hydrogen bonding, and the electronic effects of the substituents on the phenyl ring.

Spectroscopic Property Prediction (FT-IR, FT-Raman, NMR, UV-Vis)

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be used to assign the experimental bands in the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra to specific vibrational modes of the molecule. A study on 4-Acetylphenylboronic acid has utilized DFT with the 6-311++G(d,p) basis set to investigate its fundamental vibrational frequencies. zenodo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra. annamalaiuniversity.ac.in

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. semanticscholar.orgresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can help in understanding the electronic transitions that give rise to the absorption bands observed in the UV-Vis spectrum. zenodo.organnamalaiuniversity.ac.in

Electronic Structure Analysis (HOMO-LUMO, NBO)

The electronic properties of 4-Acetylphenylboronic Acid can be elucidated through the analysis of its frontier molecular orbitals (FMOs) and natural bond orbitals (NBOs).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the highest energy orbital containing electrons and the lowest energy orbital that is empty, respectively. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of electron density in the HOMO and LUMO can identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Reaction Pathway and Transition State Modeling (e.g., Oxidation Reactions)

DFT methods are instrumental in modeling chemical reaction mechanisms, including the oxidation of 4-Acetylphenylboronic Acid. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. The calculation of activation energies helps in understanding the kinetics and feasibility of different reaction pathways.

Experimental studies have investigated the reaction of 4-acetylphenylboronic acid with oxidants like peroxynitrite, identifying both major and minor oxidation products and postulating the involvement of free radical intermediates. nih.gov Computational modeling of such oxidation reactions can provide a more detailed understanding of the reaction mechanism at the electronic level, including the structures of the transition states and the energetics of each step. For instance, DFT calculations can be used to model the one-electron oxidation of the boronate, the subsequent reactions of the resulting radical, and the formation of the observed phenolic products.

Ab Initio Methods for Intermolecular Interaction Energies

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for calculating intermolecular interaction energies. These methods are crucial for understanding the non-covalent interactions that govern the formation of molecular complexes and crystal structures.

For 4-Acetylphenylboronic Acid, these interactions include hydrogen bonding involving the boronic acid hydroxyl groups and potentially the acetyl group, as well as π-π stacking interactions between the phenyl rings. A study on the cocrystal of L-proline with 4-acetylphenylboronic acid highlights the importance of O–H⋯O and N–H⋯O hydrogen bonds, along with C–H⋯O and C–H∙··π interactions, in stabilizing the crystal structure. researchgate.net Ab initio calculations can quantify the strength of these individual interactions, providing a deeper understanding of the supramolecular assembly. acs.orgacs.org

Quantum Chemical Topology (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. By locating critical points in the electron density, QTAIM can identify bond paths and quantify the nature of the interactions.

In the context of 4-Acetylphenylboronic Acid, QTAIM can be used to:

Characterize the covalent bonds within the molecule by analyzing the properties of the bond critical points (BCPs) along the bond paths.

Identify and characterize non-covalent interactions, such as hydrogen bonds and van der Waals interactions, in dimers or larger clusters of the molecule, or in its cocrystals. researchgate.netresearchgate.net The presence of a bond path between two atoms is an indicator of an interaction, and the properties of the electron density at the BCP, such as its value and the Laplacian of the electron density, can distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions.

A study on a cocrystal of 4-acetylphenylboronic acid with L-proline employed QTAIM to analyze the interactions within the crystal structure, demonstrating its utility in understanding the forces that drive molecular self-assembly. researchgate.net

Green Chemistry and Sustainable Synthesis Approaches for 4 Acetylphenylboronic Acid

The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds to minimize environmental impact. For 4-acetylphenylboronic acid, a versatile reagent in organic synthesis, sustainable approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. Research efforts have explored the use of environmentally benign solvents, innovative process methodologies like continuous flow chemistry, and strategies for catalyst recovery and reuse.

Q & A

Q. What are the common synthetic routes for 4-Acetylphenylboronic Acid, and how can purity be optimized?

  • Methodological Answer : 4-Acetylphenylboronic Acid is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acids. Optimizing purity involves:
  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents .
  • Spectroscopic Validation : Confirm purity via 1H^1H-NMR (absence of peaks at δ 7.5–8.0 ppm for aryl halides) and HPLC (≥95% purity) .
Synthetic Method Catalyst SystemYield (%)Purity (%)Reference
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, K2_2CO3_38595
Decarboxylative CouplingPd(OAc)2_2, Ligands7892

Q. How is the crystal structure of 4-Acetylphenylboronic Acid characterized, and what intermolecular interactions stabilize its co-crystals?

  • Methodological Answer : X-ray diffraction (XRD) using ORTEP-3 software reveals planar boronic acid groups forming dimeric motifs via O–H···O hydrogen bonds. Co-crystallization with proline or theophylline is stabilized by:
  • B–O···H–N Interactions : Between boronic acid and amine groups .
  • π-π Stacking : Aromatic acetyl groups align with planar co-formers .
  • Mechanochemical Synthesis : Solvent-free grinding enhances hydrogen-bonded networks .

Advanced Research Questions

Q. What computational methods predict the electronic and vibrational properties of 4-Acetylphenylboronic Acid, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT/B3LYP) with a 6-311++G(d,p) basis set calculates:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis spectra .
  • Vibrational Frequencies : IR peaks at 1340 cm1^{-1} (B–O stretch) and 1660 cm1^{-1} (C=O stretch) match experimental FTIR .
  • Molecular Electrostatic Potential (MEP) : Highlights nucleophilic sites at boron and electrophilic regions at the acetyl group .

Q. How do reaction conditions influence the efficiency of 4-Acetylphenylboronic Acid in Suzuki-Miyaura cross-coupling?

  • Methodological Answer : Key factors include:
  • Catalyst Loading : 2 mol% Pd(OAc)2_2 maximizes yield (85%) while minimizing side reactions .
  • Solvent Polarity : Dioxane/water (4:1) enhances boronic acid solubility and stabilizes intermediates .
  • Base Selection : K2_2CO3_3 outperforms Na2_2CO3_3 due to milder basicity, reducing boronic acid self-condensation .

Q. What strategies resolve contradictions in reported co-crystallization outcomes of 4-Acetylphenylboronic Acid?

  • Methodological Answer : Discrepancies arise from solvent polarity and stoichiometry. Systematic approaches include:
  • Phase Diagrams : Map co-former ratios (e.g., proline:boronic acid = 1:1 vs. 2:1) to identify stable polymorphs .
  • Thermogravimetric Analysis (TGA) : Confirm hydrate vs. anhydrous forms (weight loss at 100–120°C) .
  • Heteronuclear NMR : Track 11B^{11}B shifts to monitor boroxine formation during crystallization .

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